molecular formula C19H21N5O3 B2818650 N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide CAS No. 1005292-33-0

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide

Cat. No.: B2818650
CAS No.: 1005292-33-0
M. Wt: 367.409
InChI Key: YSMPEPLRSRIZEZ-UHFFFAOYSA-N
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Description

This compound features a tetrazole core substituted with a 4-ethoxyphenyl group at the 1-position, a methylene linker to a propanamide backbone, and a phenoxy group at the 2-position.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-3-26-16-11-9-15(10-12-16)24-18(21-22-23-24)13-20-19(25)14(2)27-17-7-5-4-6-8-17/h4-12,14H,3,13H2,1-2H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSMPEPLRSRIZEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C(C)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the reaction of 4-ethoxyphenylhydrazine with sodium azide in the presence of a suitable catalyst to form the tetrazole ring. This intermediate is then reacted with a suitable alkylating agent to introduce the methyl group.

The next step involves the coupling of the tetrazole intermediate with 2-phenoxypropanoic acid or its derivatives under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The ethoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ceric ammonium nitrate and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxyphenyl group can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in various biological assays.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{[1-(4-ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to enzymes or receptors that recognize such functional groups. This binding can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

2-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide

  • Structural Differences: Replaces the methylene linker and phenoxypropanamide group with a sulfanyl (-S-) bridge and an isopropyl-phenylacetamide moiety.
  • The isopropyl-phenylacetamide substitution could reduce steric hindrance, affecting target binding kinetics.

N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide

  • Structural Differences: Substitutes the phenoxy group with a 4-methoxyphenyl chain and lacks the methylene-tetrazole linkage.
  • The absence of the methylene spacer may restrict conformational flexibility, impacting binding to enzymatic targets .

N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

  • Structural Differences : Replaces the ethoxyphenyl group with a fluorophenyl moiety and modifies the tetrazole substitution pattern (2H vs. 1H).
  • The 2H-tetrazole configuration alters hydrogen-bonding capacity, which may influence receptor affinity .

3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide

  • Structural Differences : Replaces the tetrazole core with a pyrazole ring and introduces a hydroxymethylamide group.
  • The hydroxymethylamide group may increase solubility but reduce metabolic stability due to susceptibility to hydrolysis .

Comparative Analysis Table

Compound Name Key Structural Features Molecular Weight (g/mol) H-Bond Donors/Acceptors Potential Applications
N-{[1-(4-Ethoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-phenoxypropanamide Ethoxyphenyl-tetrazole, phenoxypropanamide Not reported 2/6 Agrochemicals, drug discovery
2-{[1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-isopropyl-N-phenylacetamide Sulfanyl bridge, isopropyl-phenylacetamide ~399.45 (estimated) 1/5 Pesticide development
N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide Methoxyphenyl, tetrazole-propanamide ~381.40 (estimated) 2/6 Cardiovascular therapeutics
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide Fluorophenyl, 2H-tetrazole 341.34 2/6 Antimicrobial agents
3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide Pyrazole core, hydroxymethylamide 365.43 2/5 Kinase inhibition

Research Findings and Implications

  • Tetrazole vs. Pyrazole : Tetrazoles exhibit stronger hydrogen-bonding capacity due to higher nitrogen content, favoring interactions with polar enzyme pockets. Pyrazoles, however, may offer better stability under acidic conditions .
  • Substituent Effects : Ethoxy and methoxy groups enhance lipid solubility, while fluorine improves metabolic resistance. Sulfanyl groups may increase toxicity risks in agrochemicals .
  • Structural Flexibility : The methylene linker in the target compound likely enhances conformational adaptability, a critical factor in optimizing binding kinetics .

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